N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a dimethoxybenzoyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid. This intermediate is then reacted with 3-methyl-1-benzofuran-5-amine under specific conditions to form the desired benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the dimethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound.
3-methyl-1-benzofuran-5-amine: Another intermediate used in the synthesis.
N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide: A related compound with similar structural features.
Uniqueness
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core and dimethoxybenzoyl moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Properties
Molecular Formula |
C23H25NO5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H25NO5/c1-13-16-12-15(24-22(26)23(2,3)4)8-10-17(16)29-21(13)20(25)14-7-9-18(27-5)19(11-14)28-6/h7-12H,1-6H3,(H,24,26) |
InChI Key |
AYGFPQZZEQUEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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